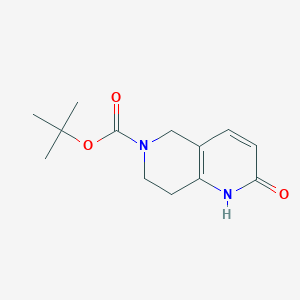

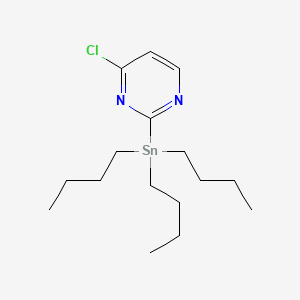

![molecular formula C12H15N3O2 B2928929 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one CAS No. 731815-56-8](/img/structure/B2928929.png)

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one” is a unique chemical compound with the empirical formula C12H15N3O2 . It has a molecular weight of 233.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of the compound is COCCCNC1=Nc2ccccc2NC1=O . The InChI key is URKIWZIOHIFCGF-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure using ASCII strings.Scientific Research Applications

Pesticidal Activities

Quinoxaline derivatives, including compounds similar to 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, have been shown to exhibit significant pesticidal activities. These compounds have been found to possess herbicidal, fungicidal, and insecticidal properties. Specific derivatives have been identified as potent herbicides and fungicides, with broad-spectrum activity against plant pathogens like Colletotrichum species. The mode of action for some of these compounds includes inhibiting protoporphyrinogen oxidase, a critical enzyme in plant biology (Liu et al., 2020).

Antimicrobial and Anticancer Activity

Quinoxaline derivatives have also been studied for their antimicrobial and anticancer activities. Research shows that these compounds exhibit moderate activity against specific strains of bacteria, although they have not demonstrated significant anticancer or anti-HIV activity in preliminary findings (Sanna et al., 1998).

Role in A3 Adenosine Receptor Antagonism

Studies have explored the use of quinoxaline derivatives as antagonists for the human A3 adenosine receptor (hA3 AR), a potential target for therapeutic intervention in various diseases. The research involved the synthesis of various derivatives and their evaluation in ligand-receptor modeling studies, contributing to the understanding of structure-activity relationships within this class of compounds (Lenzi et al., 2006).

Use in Dye Synthesis

Quinoxaline derivatives have been utilized in the synthesis of azo dyes, specifically for application as disperse dyes on polyester fibers. Their spectral properties and dye characteristics have been extensively studied (Rangnekar & Tagdiwala, 1987).

Development of Multifunctional Aldose Reductase Inhibitors

These derivatives have been considered for designing multifunctional aldose reductase inhibitors, potentially beneficial in combating diabetic complications. The research focused on compounds with antioxidant activity and the ability to alleviate oxidative stress (Qin et al., 2015).

Antiproliferative Compounds for Cancer

Quinoxaline derivatives have been designed as antiproliferative compounds, showing potential as anticancer agents. The research includes the synthesis and biological evaluation of various derivatives, highlighting their potential in cancer treatment (Bolognese et al., 2004).

Properties

IUPAC Name |

3-(3-methoxypropylamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKIWZIOHIFCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

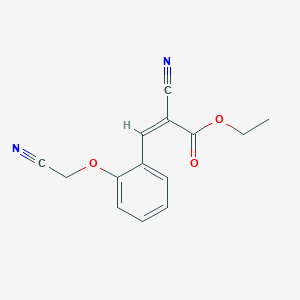

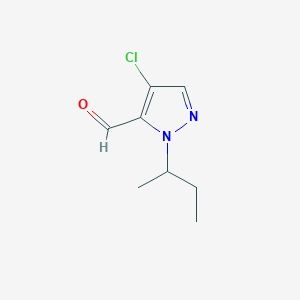

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

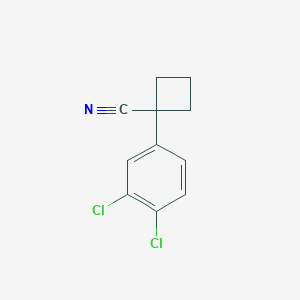

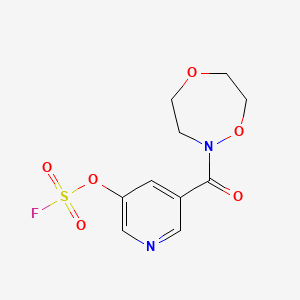

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

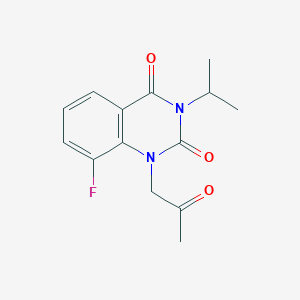

![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)

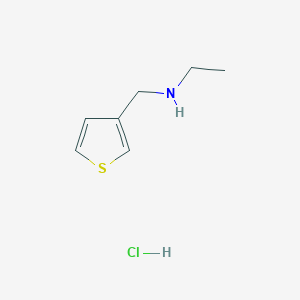

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)